N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-10-15(6-8-17(12)22(25)26)19(24)20-16-7-5-14-4-3-9-21(13(2)23)18(14)11-16/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDTYLXOSUYLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 337.4 g/mol
- CAS Number : 898466-18-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an opioid receptor agonist and has been studied for its analgesic properties.
Biological Activity
1. Analgesic Effects
Research indicates that compounds structurally related to this compound may act as μ-opioid receptor (MOR) agonists. These receptors are critical in pain modulation. For example, a study on similar compounds showed significant anti-nociceptive effects in animal models, with effective doses indicating strong analgesic potential .
2. Neuroprotective Properties
The tetrahydroquinoline core structure has been associated with neuroprotective effects. Research on related compounds suggests that modifications to this structure can lead to enhanced neuroprotective activity against neurotoxicity in cellular models . This opens avenues for exploring this compound in neurodegenerative disease contexts.
Research Findings
Case Studies
In a study exploring the analgesic properties of a series of tetrahydroquinoline derivatives, it was found that certain structural modifications significantly improved potency and blood-brain barrier penetration. The most promising candidates demonstrated effective pain relief with minimal side effects compared to traditional opioids .
Comparison with Similar Compounds
Key Observations :
- The target compound lacks the 2-oxo group present in analogs 21, 22, and 24, which may reduce hydrogen-bonding capacity but enhance metabolic stability .
- Synthetic routes for analogs emphasize coupling reactions (e.g., DCC, EDC) and polar aprotic solvents (DMF, DMAc), suggesting similar strategies for the target compound .
Key Observations :
- Analogs with bulky substituents (e.g., biphenyl in 22) show enhanced isoform selectivity, suggesting that the 3-methyl-4-nitrobenzamide group in the target compound could similarly modulate selectivity .
Q & A
Q. What are the key considerations in synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide?
The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Acetylation : Introducing the acetyl group at the 1-position of tetrahydroquinoline using acetyl chloride under basic conditions.
- Amide Coupling : Reacting the acetylated tetrahydroquinoline with 3-methyl-4-nitrobenzoyl chloride via Schotten-Baumann conditions (e.g., NaOH, H₂O/dichloromethane) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Critical Factors : Control reaction temperature (0–5°C during acylation), stoichiometric ratios (1:1.2 for amine:acyl chloride), and inert atmosphere to prevent side reactions .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetyl CH₃), δ 6.8–7.5 ppm (aromatic protons), and δ 8.1–8.3 ppm (amide NH) confirm substituent positions .
- ¹³C NMR : Signals for carbonyl groups (170–175 ppm) and nitro groups (145–150 ppm) validate functionalization.
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C₂₀H₂₀N₃O₄⁺: 390.1422) ensures molecular integrity .
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What are the primary functional groups influencing reactivity?
- Nitro Group (-NO₂) : Electron-withdrawing, directs electrophilic substitution meta and participates in bioreduction to reactive intermediates (e.g., nitroso, hydroxylamine) .
- Acetyl Group (-COCH₃) : Stabilizes the tetrahydroquinoline ring via conjugation, moderating nucleophilic attack at the 7-position amine .
- Amide Linkage (-CONH-) : Hydrogen bonding with biological targets (e.g., enzyme active sites) enhances target affinity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| Solvent | Use polar aprotic solvents (DMF, DMSO) for acylation to enhance nucleophilicity | Increases reaction rate by 20–30% |
| Catalyst | Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling | Reduces reaction time from 24h to 6h |
| Temperature | Conduct nitro group reduction under ice-cooling (0°C) to avoid over-reduction to amine | Prevents byproduct formation |
| Workup | Quench reactions with ice-cold water to precipitate crude product | Simplifies purification |
Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?
- Derivative Synthesis : Modify substituents (e.g., replace 3-methyl with halogens, alter nitro position) and test against biological targets (e.g., kinases, microbial strains) .
- Computational Modeling : Dock derivatives into target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities .
- Bioassay Correlation : Compare IC₅₀ values (e.g., antimicrobial activity) with electronic parameters (Hammett σ constants) to identify pharmacophores .
Q. How does the nitro group contribute to the compound’s mechanism of action?
- Bioreduction : In hypoxic environments (e.g., tumor cells), nitro groups are reduced to cytotoxic radicals (e.g., nitro anion radicals), inducing DNA strand breaks .
- Electrophilic Reactivity : Nitro groups stabilize transition states in enzyme inhibition (e.g., binding to cysteine residues in thioredoxin reductase) .
- Metabolic Profiling : LC-MS/MS studies reveal nitro-reduced metabolites (e.g., hydroxylamine derivatives) in hepatic microsomes, confirming prodrug activation pathways .
Q. What experimental approaches resolve contradictions in biological activity data across derivatives?
- Dose-Response Validation : Re-test conflicting derivatives at multiple concentrations (e.g., 0.1–100 µM) to rule out assay variability .
- Target Specificity Screening : Use CRISPR-edited cell lines (e.g., EGFR-knockout) to confirm on-target vs. off-target effects .
- Meta-Analysis : Compare data across analogs (e.g., 3-methyl vs. 4-chloro derivatives) to identify substituent-dependent trends (see table below) :
| Derivative | Substituent | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 3-methyl-4-nitro (target compound) | -CH₃ | 12.5 | 8.0 |
| 4-chloro-3-nitro | -Cl | 8.2 | 6.5 |
| 5-chloro-2-nitro | -Cl | 25.0 | 12.0 |
Interpretation : Electron-withdrawing groups (Cl) at para positions enhance anticancer activity, while meta substitution reduces potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
